Stereochemical Identity: (R)-Enantiomer as Defined Chiral Building Block Distinguished from Racemate and (S)-Enantiomer
The target compound is specified as the (R)-enantiomer, N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea. Procurement of the racemic mixture (CAS 914460-47-2 without stereochemical designation, also cataloged as 3-methyl-1-(pyrrolidin-3-yl)urea) introduces a 1:1 mixture of (R)- and (S)-enantiomers that cannot be resolved without chiral separation. In the closely related pyrrolidin-3-yl urea TrkA inhibitor series described in US 11,932,652 B2, the (3S,4R) configuration is explicitly required for kinase inhibitory activity; enantiomeric inversion at the pyrrolidin-3-yl center produces inactive or weakly active compounds [1]. The absolute difference in biological outcome between (R) and (S) enantiomers in this scaffold class is documented as exceeding 100-fold in potency for defined TrkA inhibitors [1]. Although direct IC50 data for N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea itself are not published, the enantiomeric purity specification is a procurement-critical parameter because the compound is used as a chiral intermediate for downstream synthesis of enantiomerically pure drug candidates.
| Evidence Dimension | Enantiomeric purity specification |
|---|---|
| Target Compound Data | N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea: defined (R)-stereochemistry at pyrrolidin-3-yl position |
| Comparator Or Baseline | Racemic 3-methyl-1-(pyrrolidin-3-yl)urea (CAS 914460-47-2, unspecified stereochemistry): 1:1 mixture of (R)- and (S)-enantiomers. (S)-enantiomer: opposite absolute configuration |
| Quantified Difference | In TrkA inhibitor patent series US 11,932,652 B2: enantiomeric inversion at pyrrolidin-3-yl center results in >100-fold loss of potency (class inference, no direct data for target compound itself) |
| Conditions | TrkA kinase inhibition assay, patent-reported structure-activity relationships for pyrrolidin-3-yl urea derivatives (US 11,932,652 B2) |
Why This Matters
Purchasing the racemate or wrong enantiomer would introduce an inactive stereoisomer (up to 50% contamination) that cannot be removed without additional chiral resolution, directly compromising downstream synthetic campaigns or pharmacological studies relying on defined stereochemistry.
- [1] Zhang, Y.; Wu, W.; Li, Z.; Qin, J.; Li, J.; Gong, Z.; Li, J.; Chen, S. Pyrrolidinyl urea derivatives and application thereof in TrkA-related diseases. U.S. Patent 11,932,652 B2, March 19, 2024. Claim 1 and examples demonstrate absolute configuration requirements at pyrrolidin-3-yl position. View Source
